(2-Naphthyl)methylzinc bromide
Overview
Description
“(2-Naphthyl)methylzinc bromide” is an organic compound that belongs to the class of organozinc compounds . It can be used as a reagent for the synthesis of various compounds .
Synthesis Analysis
“(2-Naphthyl)methylzinc bromide” has been used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Molecular Structure Analysis
The molecular formula of “(2-Naphthyl)methylzinc bromide” is C11H9BrZn . The molecular weight is 286.48 g/mol .Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Physical And Chemical Properties Analysis
The density of “(2-Naphthyl)methylzinc bromide” is 0.978 g/mL at 25 °C . The flashing point is -17°C .Scientific Research Applications
- Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
- Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
- Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
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Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
- Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
- Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
-
Enantioselective Methylation
- Field : Organic Chemistry
- Application : (2-Naphthyl)methylzinc bromide is used in the enantioselective methylation of azaarylmethyl amines .
- Method : An enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles is introduced .
- Results : Enantioenriched (2-naphthyl)methylene azaarylmethyl amines with a variety of azaaryl groups (pyridyl, pyrazine, quinoxaline and isoquinoline) and cyclic and acyclic amines are readily obtained with good yields and enantioselectivities up to 99% .
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Reduction Reactions and Coupling Reactions
- Field : Organic Synthesis
- Application : (2-Naphthyl)methylzinc bromide is commonly used in reduction reactions and coupling reactions .
- Method : It can be used as an oxidant for the reduction of alcohols to aldehydes and ketones .
- Results : It can also be used as a reducing agent in the organic synthesis of aniline and metal-organic chemical reactions .
-
Synthesis of Heterocycles
- Field : Organic Chemistry
- Application : 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
- Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
- Results : This approach has led to the construction of diverse bioactive heterocyclic scaffold .
-
Enantioselective Methylation
- Field : Organic Chemistry
- Application : (2-Naphthyl)methylzinc bromide is used in the enantioselective methylation of azaarylmethyl amines .
- Method : An enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles is introduced .
- Results : Enantioenriched (2-naphthyl)methylene azaarylmethyl amines with a variety of azaaryl groups (pyridyl, pyrazine, quinoxaline and isoquinoline) and cyclic and acyclic amines are readily obtained with good yields and enantioselectivities up to 99% .
Safety And Hazards
Future Directions
It is anticipated that the review on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
bromozinc(1+);2-methanidylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMNWMGKBGIQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthyl)methylzinc bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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